4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
- The compound has been utilized in the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones, showing potential in cytotoxic activity research, particularly in breast cancer cell lines (Mahdavi et al., 2016).
- It is involved in the preparation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which have been tested for 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).
- In heterocyclic chemistry, this compound has been used for synthesizing new 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]isoquinolines, revealing its versatility in the creation of various heterocyclic structures (Hussein, 1998).
Antimicrobial and Antifungal Applications
- The compound has been used in the synthesis of novel 3-substituted 5,6-diphenyl-1,2,4-triazines as antifungal agents, showing significant activity against various fungal strains (Sangshetti & Shinde, 2010).
- Research has shown its involvement in synthesizing triazole-thiazolidine clubbed heterocyclic compounds with notable antimicrobial behavior (Rameshbabu et al., 2019).
Pharmacological Research
- Studies include the synthesis of piperidine analogues of melanocortin receptor agonists, showing activity on melanocortin MC(1,3-5) receptors (Mutulis et al., 2004).
- Its use has been explored in the synthesis of new 1,2,4-triazole derivatives, with some compounds showing good to moderate antimicrobial activities (Bektaş et al., 2007).
Other Applications
- The compound has been a part of research in synthesizing novel 1,2,4-triazole-3-thiones derived from natural piperine, showing trypanocidal activity (Franklim et al., 2013).
- It has also been used in the development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists, showing potential in receptor-targeted therapies (Baraldi et al., 2012).
Future Directions
The future directions for “4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” and similar compounds could involve further exploration of their potential anticancer activities . Additionally, their synthesis methods could be optimized, and their physical and chemical properties could be further investigated.
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have shown weak to high cytotoxic activities against certain tumor cell lines .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Result of Action
Related compounds have shown cytotoxic activities against certain tumor cell lines .
properties
IUPAC Name |
4-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h10-12,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZUCOQLKQFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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